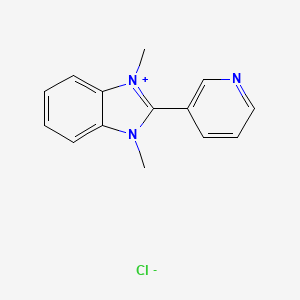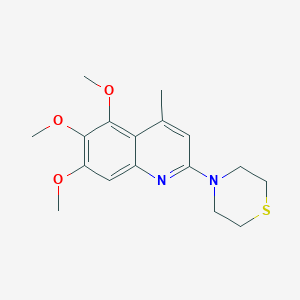
5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline is a synthetic quinoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and its ability to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes and the modulation of various signaling pathways. This compound has been shown to interact with a range of biological targets, including COX-2, NF-kB, and MAPK, among others.
Biochemical and Physiological Effects:
Studies have shown that 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline has a range of biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline in lab experiments is its ability to interact with multiple biological targets, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline may lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline involves a multi-step process that starts with the reaction of 2-methyl-4-nitroanisole with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and thiomorpholine ring formation, to yield the final product.
Scientific Research Applications
5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound has been investigated for its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(5,6,7-trimethoxy-4-methylquinolin-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11-9-14(19-5-7-23-8-6-19)18-12-10-13(20-2)16(21-3)17(22-4)15(11)12/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBUYOYKBFNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide](/img/structure/B5194032.png)
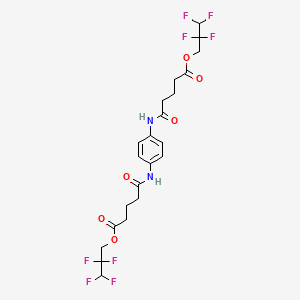
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)
![3-benzyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194068.png)
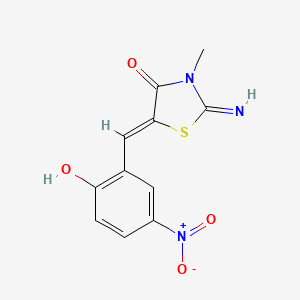
![3-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5194083.png)
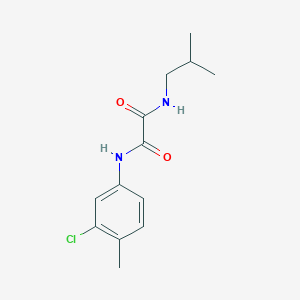
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5194087.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B5194090.png)
![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)
